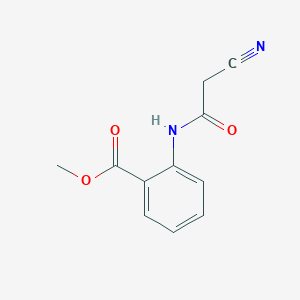
Methyl 2-(2-Cyanoacetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-Cyanoacetamido)benzoate is a chemical compound with the molecular formula C₁₁H₁₀N₂O₃ . It is an ester characterized by the presence of a cyanoacetamido group attached to a benzoate moiety. The structure consists of a benzene ring (benzoate) with a cyanoacetamido group (containing a nitrile function) at the 2-position. The compound is a colorless liquid that is poorly soluble in water but miscible with organic solvents .
Synthesis Analysis
- Fusion : Solvent-free reaction of aryl amines with ethyl cyanoacetate is widely used for the preparation of cyanoacetanilides .
Molecular Structure Analysis
The molecular structure of This compound consists of a benzene ring (benzoate) with a cyanoacetamido group attached at the 2-position. The active hydrogen on C-2 can participate in various condensation and substitution reactions .
Chemical Reactions Analysis
One notable reaction involves the treatment of This compound with 2-(2-oxoindol-3-ylidene) malononitrile under reflux in ethanol in the presence of piperidine. This reaction yields a spiro[indoline-3,4-pyridine] derivative .
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Antibacterial Applications
Methyl 2-(2-Cyanoacetamido)benzoate has shown potential in the field of antibacterial research. It has been used as a precursor for synthesizing various scaffolds containing benzocaine core, such as triazine, pyridone, thiazolidinone, thiazole, and thiophene. These compounds have demonstrated antibacterial activities against both Gram-positive and Gram-negative bacteria, highlighting their potential as antibacterial agents (Taha, Keshk, Khalil, & Fekri, 2020).
Organic Synthesis and Pharmaceuticals
Methyl 2-formyl benzoate, closely related to this compound, is known for its versatility in organic synthesis. It serves as a bioactive precursor due to its variety of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. This compound is a significant structure in the development of new bioactive molecules and is commonly used as a raw material in medical product preparation (Farooq & Ngaini, 2019).
Crystal Engineering
Methyl 2-(carbazol-9-yl)benzoate, another similar compound, demonstrates interesting properties in crystal engineering. This compound transforms under high pressure, shifting from a structure with eight molecules in the crystallographic asymmetric unit to a more stable Z′ = 2 structure. Such studies provide insights into the behavior of molecular structures under varying conditions, contributing to the field of crystal engineering (Johnstone et al., 2010).
Synthesis of Novel Compounds
This compound is a versatile substrate for the synthesis of a variety of novel compounds. These include pyrimidine, 4H-3,1-benzoxazin-4-one, pyrazolo[5,1-b]quinazoline, pyrido[1,2-a]quinazoline, and chromeno[3',4':4,5]pyrido[1,2-a]quinazoline derivatives. Its flexibility as a precursor highlights its importance in the field of chemical synthesis and pharmaceutical research (Ammar, Bondock, & Al-Sehemi, 2011).
Photophysical Properties
Research on methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate, a derivative of this compound, has shed light on its photophysical properties. This includes studies on quantum yields and excited-state proton transfer, which are crucial in understanding the luminescence properties of these compounds (Kim et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-[(2-cyanoacetyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-11(15)8-4-2-3-5-9(8)13-10(14)6-7-12/h2-5H,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVMWTHSYFQYGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
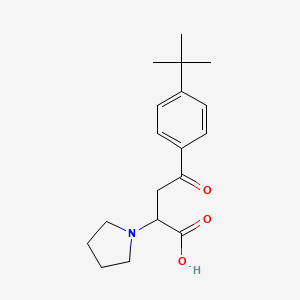
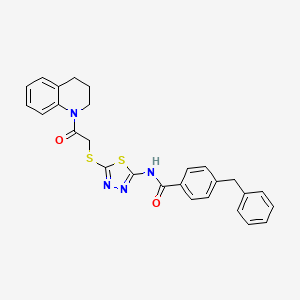
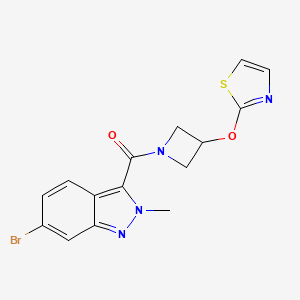

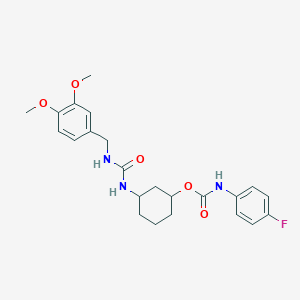


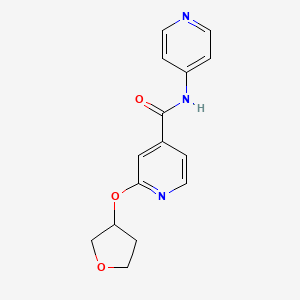
![3-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-oxopropanal O-methyloxime](/img/structure/B2964629.png)
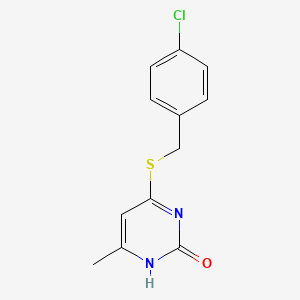

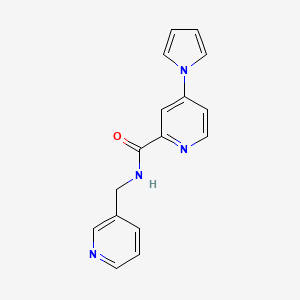
![3-(3,4-dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2964634.png)

